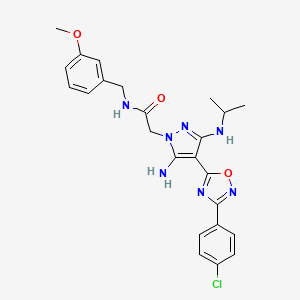

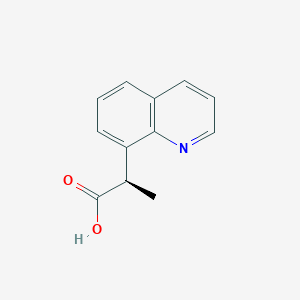

![molecular formula C13H12FNO2 B2562774 3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid CAS No. 432496-81-6](/img/structure/B2562774.png)

3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” is a pyrrole derivative. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is another method used in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle . The specific structure of “this compound” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, Suzuki–Miyaura coupling involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Pyrrole itself is a colorless volatile liquid that reacts with acids to form salts . More specific properties would require detailed analysis or experimental data.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has been conducted on synthesizing novel compounds using "3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid" or structurally similar compounds as starting materials or intermediates. These efforts aim to explore their potential biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties.

Antimicrobial Activity : Studies have synthesized various derivatives through reactions involving "this compound" or related compounds, evaluating their antimicrobial efficacy. Such research efforts aim to identify new therapeutic agents against resistant bacterial and fungal strains (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).

Anti-Inflammatory and Analgesic Properties : Investigations into the analgesic and anti-inflammatory activities of derivatives have shown promising results, highlighting the potential for developing new drugs with improved safety and efficacy profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) (H. Zlatanova, S. Vladimirova, I. Kostadinov, D. Delev, T. Deneva, & I. Kostadinova, 2019).

Methodological Advances in Heterocyclic Chemistry

Research also focuses on methodological developments, enhancing the efficiency and scope of synthesizing heterocyclic compounds:

Development of New Synthesis Pathways : Efforts have been made to establish novel pathways for synthesizing heterocyclic compounds. This includes innovative approaches to cyclization reactions and the exploration of diverse functional group transformations to create complex molecules with potential pharmaceutical applications (M. Behzadi, K. Saidi, M. Islami, & Hojatollah Khabazzadeh, 2015).

Synthesis of Fluorinated Heterocyclic Compounds : The synthesis of fluorinated derivatives is of particular interest due to the unique properties imparted by fluorine atoms, such as enhanced stability and bioavailability. Research in this area contributes to the development of new materials and pharmaceuticals with improved performance (G. Shi, Qian Wang, & M. Schlosser, 1996).

Mecanismo De Acción

The mechanism of action of pyrrole derivatives can vary widely depending on the specific compound and its biological target. For instance, some pyrrole-containing drugs are known to have antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many other types of activity . The specific mechanism of action of “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” would require more specific information.

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential uses in medicine and other fields .

Propiedades

IUPAC Name |

3-[5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-10-3-1-9(2-4-10)12-7-5-11(15-12)6-8-13(16)17/h1-5,7,15H,6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXKNUWDTRSSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(N2)CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

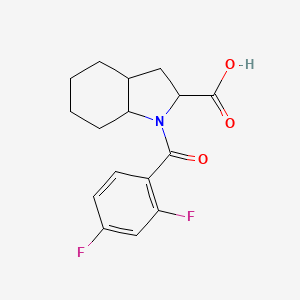

![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2562694.png)

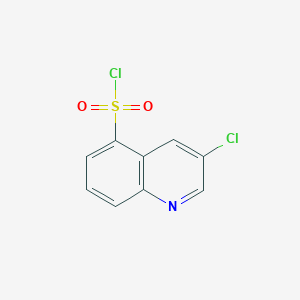

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2562696.png)

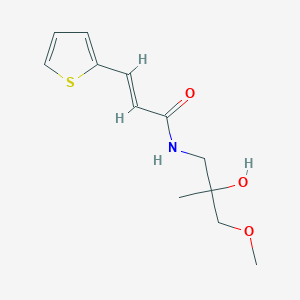

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2562708.png)

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)

![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)